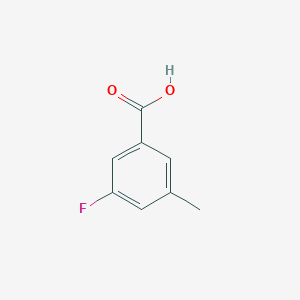

3-Fluoro-5-methylbenzoic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

3-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUFVYIUPYNLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380937 | |

| Record name | 3-Fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-19-4 | |

| Record name | 3-Fluoro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-fluoro-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 5 Methylbenzoic Acid and Its Advanced Derivatives

Established Synthetic Pathways for 3-Fluoro-5-methylbenzoic Acid

The synthesis of this compound can be accomplished through various routes, often requiring multiple steps to achieve the desired 1,3,5-substitution pattern on the benzene (B151609) ring.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a reliable, albeit sometimes lengthy, pathway to this compound. A common strategy begins with a readily available substituted toluene. One such documented approach involves the use of 2-methyl-3-amino-5-bromobenzoic acid methyl ester. This starting material undergoes a diazotization reaction, followed by a Schiemann-type reaction using an acid like hexafluorophosphoric acid, to introduce the fluorine atom, yielding 5-bromo-3-fluoro-2-methylbenzoate. google.com Subsequent steps would then be required to remove the bromine and hydrolyze the ester to arrive at the final product.

Another conceptual multi-step pathway could start from 3,5-dinitrotoluene. The synthesis would proceed through a sequence of selective reductions, diazotization, fluorination, and oxidation reactions to methodically install the required functional groups at the correct positions. The precise control of reagents and reaction conditions is paramount in these sequences to manage regioselectivity and yield.

A generalized example of a multi-step synthesis is outlined below:

Table 1: Exemplary Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

|---|

Regioselective Synthesis Strategies

Regioselective synthesis aims to control the position of chemical bond formation. Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the synthesis of substituted aromatic compounds. wikipedia.orgacs.org This technique utilizes a directing metalation group (DMG) which complexes with an organolithium reagent, such as n-butyllithium, to direct deprotonation specifically at the ortho position. wikipedia.org

For the synthesis of precursors to this compound, a fluorine atom can itself act as a moderate directing group. organic-chemistry.org For instance, the lithiation of 2-fluorotoluene (B1218778) can be directed by the fluorine atom. rsc.org A subsequent carboxylation reaction with carbon dioxide (CO₂) would then introduce a carboxylic acid group ortho to the fluorine, yielding 2-fluoro-3-methylbenzoic acid. rsc.org While this specific example does not produce the target isomer, the principle demonstrates how DoM can be employed to build substituted benzoic acids with high regiocontrol. acs.orgrsc.org By carefully selecting the starting material and the sequence of reactions, chemists can synthesize specific isomers that might be difficult to obtain through classical electrophilic aromatic substitution. acs.org The choice of base and reaction conditions can also influence the site of metalation, offering further control over the isomeric outcome. acs.org

Derivatization Strategies and Reaction Chemistry of this compound

The carboxylic acid group of this compound is a versatile functional handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Carboxylic Acid Functionalization Reactions

The primary reactions of this compound involve nucleophilic attack at the carbonyl carbon. These include amidation and esterification, which often proceed via the activation of the carboxylic acid.

Amides and esters are common derivatives of carboxylic acids. Direct reaction of this compound with an amine or an alcohol is typically slow and requires harsh conditions. Therefore, the carboxylic acid is usually activated first.

Amidation is the formation of an amide bond. This is frequently achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by an amine to form the amide. fishersci.co.uk Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, before reaction with an amine. vanderbilt.edu

Esterification is the formation of an ester. Similar to amidation, this can be achieved by activating the carboxylic acid or by using classic methods like Fischer esterification (reaction with an alcohol under acidic catalysis). A mild method for the esterification of various benzoic acids involves using N-bromosuccinimide (NBS) as a catalyst with an alcohol. mdpi.com

Table 2: Representative Amidation and Esterification Reactions

| Reaction | Nucleophile | Coupling/Activating Agent | Product Class |

|---|---|---|---|

| Amidation | Primary/Secondary Amine (e.g., Aniline) | EDC, HOBt | N-Aryl-3-fluoro-5-methylbenzamide |

| Amidation | Ammonia (B1221849) | SOCl₂ (for acyl chloride formation) | 3-Fluoro-5-methylbenzamide |

| Esterification | Alcohol (e.g., Methanol) | N-Bromosuccinimide (NBS) | Methyl 3-fluoro-5-methylbenzoate |

| Esterification | Phenol | DCC | Phenyl 3-fluoro-5-methylbenzoate |

A highly effective method for activating the carboxylic acid is to convert it into an acyl halide, most commonly an acyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org

Acyl Chloride Formation: this compound can be converted to 3-fluoro-5-methylbenzoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Nucleophilic Acyl Substitution: The resulting 3-fluoro-5-methylbenzoyl chloride is a versatile intermediate that reacts readily with various nucleophiles in what are known as nucleophilic acyl substitution reactions. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.edulibretexts.org

Key reactions of 3-fluoro-5-methylbenzoyl chloride include:

Hydrolysis: Reaction with water to regenerate this compound.

Alcoholysis: Reaction with an alcohol to form an ester. This is one of the most common methods for ester synthesis. vanderbilt.edu

Aminolysis: Reaction with ammonia or a primary/secondary amine to form an amide. This is a highly efficient method for amide bond formation. vanderbilt.edu

The reactivity of the acyl chloride allows for the synthesis of a diverse library of derivatives from a single precursor.

Table 3: Nucleophilic Acyl Substitution Reactions of 3-Fluoro-5-methylbenzoyl Chloride

| Nucleophile | Reagent Class | Product |

|---|---|---|

| H₂O | Water | This compound |

| R'OH | Alcohol | 3-Fluoro-5-methylbenzoate ester |

| NH₃ | Ammonia | 3-Fluoro-5-methylbenzamide |

| R'NH₂ | Primary Amine | N-Substituted-3-fluoro-5-methylbenzamide |

| R'₂NH | Secondary Amine | N,N-Disubstituted-3-fluoro-5-methylbenzamide |

Direct O-Mono-/Di-/Tri-fluoromethylation of Benzoic Acid Derivatives

The direct O-fluoromethylation of carboxylic acids represents an efficient strategy for the synthesis of the corresponding fluoroalkyl esters. These reactions typically involve the generation of a reactive fluoroalkylating agent that is then trapped by the carboxylate.

O-Trifluoromethylation: The direct O-trifluoromethylation of carboxylic acids has been a challenging transformation. One of the pioneering methods involves the use of hypervalent iodine reagents. For instance, the Togni reagent II, a well-known electrophilic trifluoromethylating agent, has been utilized for this purpose. While direct application on this compound is not explicitly detailed in the literature, the general methodology suggests that the reaction would proceed by activation of the carboxylic acid with a suitable base, followed by reaction with the trifluoromethyl source. chemrevlett.com The electronic nature of the substituents on the benzoic acid ring can influence the reaction efficiency.

O-Difluoromethylation: The introduction of the difluoromethyl group (CHF2) is of significant interest as it can act as a lipophilic hydrogen bond donor. Reagents for direct O-difluoromethylation of carboxylic acids have been developed. For example, the use of difluoromethyltri(n-butyl)ammonium chloride as a difluorocarbene source has been reported for the difluoromethylation of various nucleophiles, including carboxylic acids. cas.cn The reaction typically proceeds under basic conditions to generate difluorocarbene, which is then intercepted by the carboxylate.

O-Monofluoromethylation: Similar to the other fluoroalkylation methods, direct O-monofluoromethylation provides access to monofluoromethyl esters. The development of reagents that can effectively transfer the monofluoromethyl group (CH2F) to carboxylic acids is an active area of research. These reactions often utilize specialized reagents that can generate the monofluoromethyl cation or a related reactive species. chemrevlett.com

| Fluoromethylation Type | Reagent Example | General Conditions |

| O-Trifluoromethylation | Togni Reagent II | Base, Solvent (e.g., DMF) |

| O-Difluoromethylation | Difluoromethyltri(n-butyl)ammonium chloride | Strong Base (e.g., NaH), THF |

| O-Monofluoromethylation | Specialized CH2F-transfer agents | Base, Aprotic Solvent |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core

The aromatic ring of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Intramolecular Nucleophilic Aromatic Substitution Reactions

Intramolecular nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the construction of cyclic compounds. In the context of this compound derivatives, an appropriately positioned nucleophile can displace the fluorine atom to form a new ring. For this to occur, the aromatic ring generally needs to be activated by an electron-withdrawing group, typically positioned ortho or para to the leaving group (fluorine). wikipedia.orgmasterorganicchemistry.com

A hypothetical precursor for an intramolecular SNAr reaction could be 2-amino-3-fluoro-5-methylbenzoic acid. Following conversion of the carboxylic acid to an amide with a side chain containing an electrophilic center, cyclization could be initiated. The amino group would act as the internal nucleophile. The success of such a cyclization would depend on the length and nature of the linker, as well as the reaction conditions employed to facilitate the nucleophilic attack on the carbon bearing the fluorine atom.

Regioselective Nitration Studies

The nitration of this compound is an example of an electrophilic aromatic substitution where the regiochemical outcome is directed by the existing substituents. The carboxylic acid group is a meta-directing and deactivating group, while the methyl group is an ortho, para-directing and activating group. The fluorine atom is a deactivating but ortho, para-directing group.

In the case of this compound, the directing effects of the substituents must be considered. The position most activated towards electrophilic attack would be ortho to the methyl group and meta to the carboxylic acid (C6) and also ortho to the fluorine (C4 and C6). The position para to the methyl group (C2) is also activated. However, the position ortho to the strongly deactivating carboxylic acid group (C2 and C6) would be disfavored. The fluorine atom directs ortho (C2, C4) and para (C6). The methyl group directs ortho (C4, C6) and para (C2). The carboxylic acid directs meta (C5, which is already substituted, and C1).

Considering the combined effects, the most likely positions for nitration would be C2, C4, and C6. Steric hindrance from the methyl group might disfavor substitution at C4 and C6 to some extent. Studies on the nitration of 3-fluoro-2-substituted benzoic acids have shown that excellent regioselectivities can often be achieved, and these can be rationalized using computational methods like Fukui indices of local nucleophilicity. researchgate.net For this compound, nitration is expected to yield a mixture of isomers, with the major product likely being 3-fluoro-5-methyl-2-nitrobenzoic acid or 3-fluoro-5-methyl-6-nitrobenzoic acid, depending on the subtle interplay of electronic and steric factors. acs.orgsciepub.commasterorganicchemistry.com

| Position | Directing Effect (Fluorine) | Directing Effect (Methyl) | Directing Effect (Carboxylic Acid) | Overall Expectation |

| C2 | ortho | para | ortho (deactivating) | Possible product |

| C4 | ortho | ortho | meta | Possible product |

| C6 | para | ortho | ortho (deactivating) | Possible product |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.orglibretexts.org The reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, typically aluminum chloride (AlCl3). acs.org As with nitration, the regioselectivity of Friedel-Crafts acylation on this compound is governed by the directing effects of the existing substituents.

The carboxylic acid group is strongly deactivating, and Friedel-Crafts reactions often fail on rings bearing such groups. libretexts.org Therefore, it is common to protect the carboxylic acid, for example, as an ester, before carrying out the acylation. Assuming the carboxylic acid is protected, the directing effects of the fluorine and methyl groups would dominate. Both are ortho, para-directing. The fluorine at C3 directs to C2, C4, and C6. The methyl group at C5 directs to C2, C4, and C6.

Given the combined directing effects and considering steric hindrance from the adjacent methyl group, acylation is most likely to occur at the C2 or C6 positions. The formation of a mixture of isomers is expected. The specific acylating agent and reaction conditions will also influence the product distribution.

| Position | Directing Effect (Fluorine) | Directing Effect (Methyl) | Steric Hindrance | Overall Expectation |

| C2 | ortho | para | Less hindered | Major product |

| C4 | ortho | ortho | More hindered | Minor product or not formed |

| C6 | para | ortho | Less hindered | Major product |

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Decarboxylative variants of these reactions have emerged as powerful methods that use readily available carboxylic acids as coupling partners.

Decarboxylative Heck-Type Reactions

The decarboxylative Heck reaction allows for the coupling of carboxylic acids with alkenes, where the carboxylic acid serves as an aryl source. d-nb.info This reaction typically requires a palladium catalyst and an oxidant. The reaction proceeds via the decarboxylation of the benzoic acid derivative to form an arylpalladium intermediate, which then participates in the Heck catalytic cycle.

For this compound, a decarboxylative Heck reaction with an alkene, such as styrene, would be expected to yield a stilbene (B7821643) derivative. The success and efficiency of this reaction would depend on the specific reaction conditions, including the choice of palladium catalyst, ligand, oxidant, and solvent. The electronic nature of the substituents on the benzoic acid can influence the ease of decarboxylation. While electron-rich benzoic acids often work well, protocols for electron-poor substrates have also been developed. scispace.comrptu.de Given that this compound possesses both an electron-withdrawing fluorine atom and an electron-donating methyl group, its reactivity would be intermediate.

| Reactant 1 | Reactant 2 | Catalyst System | Expected Product |

| This compound | Styrene | Pd(OAc)2, Oxidant (e.g., Ag2CO3) | 1-Fluoro-3-methyl-5-styrylbenzene |

| This compound | n-Butyl acrylate | Pd(OAc)2, Oxidant (e.g., CuF2) | n-Butyl 3-(3-fluoro-5-methylphenyl)acrylate |

C-F/O-H Annulation Reactions

The construction of complex molecular architectures from readily available starting materials is a cornerstone of modern synthetic chemistry. Among the various strategies, annulation reactions that involve the simultaneous formation of multiple bonds in a single operation have proven to be particularly efficient. A notable advancement in this area is the development of C-F/O-H annulation reactions, which enable the synthesis of advanced heterocyclic derivatives from fluorinated carboxylic acids. This methodology is distinguished by its ability to activate a typically inert carbon-fluorine (C-F) bond and a hydroxyl (O-H) group, leading to the formation of new ring systems.

Research has demonstrated the utility of transition-metal catalysis in mediating these transformations. Nickel-catalyzed [4+2] annulation of ortho-fluoro aromatic carboxylic acids with alkynes represents a significant breakthrough in this field, providing a direct route to 1H-isochromen-1-one derivatives. oup.com This reaction proceeds through a chelation-assisted activation of the C-F bond, a process facilitated by the carboxylic acid directing group.

The general scheme for this transformation involves the reaction of an ortho-fluorobenzoic acid with an internal alkyne in the presence of a nickel catalyst and a suitable base. The carboxylate group coordinates to the nickel center, directing the activation of the adjacent C-F bond. Subsequent insertion of the alkyne and reductive elimination leads to the formation of the isocoumarin (B1212949) ring system. The choice of base has been found to be critical for the success of the reaction, with magnesium bis(tert-butoxide) [Mg(OtBu)₂] being identified as a particularly effective option. oup.com

Detailed studies have explored the scope of this reaction with various substituted ortho-fluorobenzoic acids and alkynes. The reaction tolerates a range of functional groups on the aromatic ring, including both electron-donating and, to a lesser extent, electron-withdrawing groups. oup.com Symmetrical and unsymmetrical alkynes can be employed, with the latter often exhibiting good regioselectivity. oup.com

A proposed mechanism for the nickel-catalyzed C-F/O-H annulation of an ortho-fluorobenzoic acid with an alkyne begins with the formation of a nickel(0) complex which then undergoes oxidative addition to the C-F bond, assisted by the coordinating carboxylate group, to form a nickel(II) intermediate. This is followed by coordination and insertion of the alkyne into the C-Ni bond to form a seven-membered nickellacycle. Subsequent reductive elimination furnishes the desired 1H-isochromen-1-one product and regenerates the active nickel(0) catalyst. oup.com

The development of C-F/O-H annulation reactions offers a novel and powerful tool for the synthesis of advanced derivatives of fluorinated benzoic acids. This approach provides access to complex heterocyclic scaffolds that would be challenging to prepare using traditional synthetic methods.

Research Findings on Nickel-Catalyzed C-F/O-H Annulation:

The following table summarizes the research findings for the nickel-catalyzed C-F/O-H annulation of various ortho-fluoro aromatic carboxylic acids with alkynes to yield 1H-isochromen-1-one derivatives. oup.com

| Entry | ortho-Fluorobenzoic Acid Derivative | Alkyne | Product (1H-Isochromen-1-one Derivative) | Yield (%) |

| 1 | 2-Fluorobenzoic acid | Diphenylacetylene | 3,4-Diphenyl-1H-isochromen-1-one | 85 |

| 2 | 2-Fluoro-5-methylbenzoic acid | Diphenylacetylene | 7-Methyl-3,4-diphenyl-1H-isochromen-1-one | 81 |

| 3 | 2-Fluoro-4,5-dimethoxybenzoic acid | Diphenylacetylene | 6,7-Dimethoxy-3,4-diphenyl-1H-isochromen-1-one | 75 |

| 4 | 2,6-Difluorobenzoic acid | Diphenylacetylene | 5-Fluoro-3,4-diphenyl-1H-isochromen-1-one | 61 |

| 5 | 2-Fluorobenzoic acid | 6-Dodecyne | 3,4-Dipentyl-1H-isochromen-1-one | 52 |

| 6 | 2-Fluorobenzoic acid | 1-Phenyl-1-pentyne | 4-Propyl-3-phenyl-1H-isochromen-1-one | 67 |

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 5 Methylbenzoic Acid Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated aromatic compounds like 3-Fluoro-5-methylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, often complemented by two-dimensional techniques, is essential for a comprehensive structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.

For a related compound, 2-fluoro-3-methylbenzoic acid, the ¹H NMR spectrum in methanol-d4 (B120146) shows distinct signals for the aromatic protons at δ = 7.71 (td, J = 7.5, 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz, 1H), and 7.11 (t, J = 7.5 Hz, 1H). arkat-usa.org The methyl group protons appear as a doublet at δ = 2.28 (d, J = 2.5 Hz, 3H) due to coupling with the adjacent fluorine atom. arkat-usa.org Similarly, for 3-methylbenzoic acid, the aromatic protons are observed at δ = 7.83 (s, 1H), 7.80 (dd, J = 7.5, 1.5 Hz, 1H), and 7.34–7.29 (m, 2H), with the methyl protons appearing as a singlet at δ = 2.37 (s, 3H). arkat-usa.org

Table 1: ¹H NMR Data for Benzoic Acid Analogues

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| 2-Fluoro-3-methylbenzoic acid | CD3OD | 7.71 (td, J = 7.5, 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H), 2.28 (d, J = 2.5 Hz, 3H) arkat-usa.org |

| 3-Methylbenzoic acid | CD3OD | 7.83 (s, 1H), 7.80 (dd, J = 7.5, 1.5 Hz, 1H), 7.34–7.29 (m, 2H), 2.37 (s, 3H) arkat-usa.org |

| 4-Methylbenzoic acid | DMSO-d6 | 12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H) rsc.org |

| 2-Chlorobenzoic acid | CDCl3 | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) rsc.org |

| 3-Chlorobenzoic acid | DMSO-d6 | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) rsc.org |

| 4-Fluorobenzoic acid | DMSO-d6 | 1H), 7.32 (t, J = 8.88 Hz, 1H) rsc.org |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of 4-methylbenzoic acid in DMSO-d6, the carboxyl carbon appears at δ 167.80, while the aromatic carbons show signals at δ 143.46, 129.80, 129.55, and 128.52, and the methyl carbon is observed at δ 21.55. rsc.org For 3-chlorobenzoic acid, the carboxyl carbon resonates at δ 166.54, and the aromatic carbons appear at δ 133.82, 133.37, 133.15, 131.30, 129.30, and 128.37 in DMSO-d6. rsc.org The presence of the fluorine atom in 4-fluorobenzoic acid results in characteristic C-F coupling, with the ¹³C NMR spectrum in DMSO-d6 showing signals at δ 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, and 115.96. rsc.org

Table 2: ¹³C NMR Data for Benzoic Acid Analogues

| Compound | Solvent | Chemical Shift (δ) |

| 4-Methylbenzoic acid | DMSO-d6 | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 rsc.org |

| 2-Chlorobenzoic acid | CDCl3 | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 rsc.org |

| 3-Chlorobenzoic acid | DMSO-d6 | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 rsc.org |

| 4-Fluorobenzoic acid | DMSO-d6 | 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 rsc.org |

Fluorine-19 (¹⁹F) NMR Spectroscopy in Fluorinated Aromatic Compounds

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.govthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. nih.gov The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atom. thermofisher.com

For fluorinated aromatic compounds, the ¹⁹F chemical shift is influenced by the nature and position of other substituents on the ring. nih.gov For instance, the ¹⁹F NMR spectrum of 2-fluoro-3-methylbenzoic acid in methanol-d4 shows a signal at δ = -114.82 ppm (referenced to CFCl₃). arkat-usa.org The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for distinguishing between different fluorinated species in a mixture and for studying intermolecular interactions. thermofisher.comnih.gov Computational methods, such as density functional theory (DFT), are increasingly used to predict ¹⁹F NMR chemical shifts, aiding in the structural assignment of complex fluorinated molecules. researchgate.net

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are powerful tools for elucidating the complex structures of organic molecules by revealing correlations between different nuclei. researchgate.netnationalmaglab.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish ¹H-¹³C and long-range ¹H-¹³C connectivities, respectively. researchgate.net

For fluorinated compounds, 2D NMR experiments involving the ¹⁹F nucleus, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation spectroscopy, are particularly informative. jeol.com These experiments help to unambiguously assign proton and carbon signals that are coupled to fluorine. The large coupling constants between ¹H and ¹⁹F can simplify complex spectra and provide crucial structural information. thermofisher.com Diffusion-Ordered Spectroscopy (DOSY) is another valuable technique that can be used to study the covalent attachment of fluorine-containing moieties to larger structures, such as in the modification of wood. nih.gov

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, which includes FT-IR and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and can be used to confirm the presence of specific structural features.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For benzoic acid derivatives, the FT-IR spectrum typically shows a strong absorption band for the carbonyl (C=O) stretching vibration of the carboxylic acid group in the region of 1700-1725 cm⁻¹. The O-H stretching vibration of the carboxyl group appears as a broad band in the range of 2500-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

In the case of this compound, the FT-IR spectrum would be expected to show these characteristic bands, with the C-F stretching vibration appearing in the region of 1000-1400 cm⁻¹. The exact positions of these bands can provide insights into the electronic effects of the fluorine and methyl substituents on the benzoic acid framework. For example, the FT-IR spectrum of 3,5-bis(trifluoromethyl)benzoic acid shows characteristic absorption bands that can be compared to those of its monofluorinated and methylated analogues to understand the cumulative electronic effects of the substituents. nist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. nih.gov In the analysis of this compound, the FT-Raman spectrum provides a molecular fingerprint, with specific bands corresponding to the vibrations of its functional groups and aromatic scaffold. Theoretical calculations, often using Density Functional Theory (DFT), are employed to assign these vibrational bands with high accuracy. researchgate.netresearchgate.net

By comparing with analogues like 2-fluoro-5-methylbenzonitrile (B33194) and 5-fluoroorotic acid, the characteristic vibrational frequencies for this compound can be assigned. nih.govresearchgate.net The spectrum is typically dominated by strong signals from the aromatic ring and the carboxylic acid group. Key vibrations include the C=O stretching of the carboxylic acid, C-F stretching, and various C-H and C-C vibrations within the benzene (B151609) ring.

Table 1: Characteristic FT-Raman Vibrational Bands for this compound (Predicted based on Analogues)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretching | 3050 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. researchgate.net |

| Carbonyl C=O Stretching | 1680 - 1710 | Strong band corresponding to the stretching of the carbonyl group in the carboxylic acid dimer. |

| Aromatic C-C Stretching | 1580 - 1620 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| C-F Stretching | 1200 - 1300 | Stretching vibration of the carbon-fluorine bond. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns upon ionization. savemyexams.com For this compound (C₈H₇FO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The molecular weight is approximately 154.14 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and form a molecular ion (M⁺·). uni-saarland.de This molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The M⁺· ion can then undergo fragmentation, breaking into smaller, stable charged fragments and neutral radicals. savemyexams.com The analysis of these fragments provides valuable structural information.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| 154 | [C₈H₇FO₂]⁺· | - | Molecular Ion (M⁺·) Peak. savemyexams.com |

| 139 | [C₇H₄FO₂]⁺ | ·CH₃ | Loss of a methyl radical. |

| 109 | [C₇H₄F]⁺ | ·COOH | Loss of the carboxylic acid group as a radical, a common fragmentation for benzoic acids. |

X-ray Crystallography for Solid-State Structural Determination

Single crystal X-ray diffraction (SC-XRD) analysis involves directing a beam of X-rays onto a single, high-quality crystal of the compound. carleton.edu The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined and the crystal structure refined. For this compound, this analysis would definitively confirm the substitution pattern on the benzene ring and reveal the planarity of the molecule. A key structural feature often observed in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net

Table 3: Typical Crystallographic Data Obtained from SC-XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. nih.gov |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit cell of the crystal lattice. carleton.edu |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C=O, C-F). carleton.edu |

| Bond Angles (°) | Angles between adjacent bonds (e.g., O-C-O, C-C-C). carleton.edu |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgnih.gov By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules pack in the solid state. For this compound, this analysis would primarily highlight the strong O···H hydrogen bonds forming the carboxylic acid dimers.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Based on Analogues)

| Intermolecular Contact | Predicted Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | ~45% | Represents the most abundant, though weakest, van der Waals contacts between hydrogen atoms. nih.gov |

| O···H / H···O | ~30% | Primarily corresponds to the strong hydrogen bonds between carboxylic acid groups. nih.gov |

| C···H / H···C | ~12% | Indicates weaker C-H···π interactions between molecules. nih.gov |

| F···H / H···F | Variable | Contacts involving the fluorine atom, which can participate in weak hydrogen bonding. |

Computational and Theoretical Investigations of 3 Fluoro 5 Methylbenzoic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying benzoic acid derivatives. researchgate.net It offers a favorable balance between computational cost and accuracy, making it well-suited for determining the electronic structure and molecular geometry of 3-Fluoro-5-methylbenzoic acid. nrel.gov DFT calculations typically use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to model the molecule's properties. researchgate.netresearchgate.net The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring creates a unique electronic environment that can be precisely mapped using DFT.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For this compound, this involves determining the most stable conformation, primarily considering the orientation of the carboxylic acid (-COOH) group relative to the plane of the benzene (B151609) ring.

DFT calculations on similar benzoic acid derivatives have shown that the benzene ring itself is planar. smolecule.com The primary conformational question revolves around the dihedral angle of the C-C-C=O bond. The two main conformers would be a syn and anti orientation, where the carboxylic hydrogen is either pointing towards or away from the nearest ring carbon. Dimerization through hydrogen bonding between the carboxylic acid groups is also a common, low-energy conformation for benzoic acids that can be modeled. Computational studies on related molecules like 3-methoxy-2,4,5-trifluorobenzoic acid have provided detailed optimized bond lengths and angles, which serve as a benchmark for what to expect for this compound. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Benzoic Acid Derivative using DFT (Note: This table is illustrative, based on data for similar compounds like 3-methoxy-2,4,5-trifluorobenzoic acid, as specific published data for this compound is not available.) researchgate.net

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.21 |

| Bond Length | C-O(H) | 1.35 |

| Bond Length | C-C (carboxyl) | 1.51 |

| Bond Length | C-F | 1.36 |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is a highly effective tool for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are routinely performed. For this compound, characteristic frequencies would include the O-H stretch of the carboxylic acid (typically a broad band around 2500–3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), aromatic C-H stretches (3000–3100 cm⁻¹), and C-F stretches (1000–1400 cm⁻¹). Studies on analogous molecules show a strong correlation between the calculated vibrational frequencies and experimental results, although a scaling factor is often applied to the calculated values to improve agreement. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can also be calculated. The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing fluorine atom would influence the chemical shifts of nearby carbon and hydrogen atoms, while the methyl group would have an opposing, electron-donating effect. ucl.ac.uk DFT calculations can help assign the peaks in experimental NMR spectra and provide a deeper understanding of the electronic structure. oup.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Benzoic Acid (Note: This table is based on representative data from studies on similar molecules, such as 3-methoxy-2,4,5-trifluorobenzoic acid.) researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FTIR) |

| O-H Stretch | 3621 | 3452 |

| C-H Stretch (aromatic) | 3092 | 3087 |

| C=O Stretch | 1744 | 1703 |

| C-C Stretch (aromatic) | 1586 | 1674 |

| C-F Stretch | ~1200-1300 | ~1200-1300 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will also be distributed over the π-system, with the electron-withdrawing fluorine and carboxyl groups influencing its energy and location. researchgate.net DFT calculations provide precise values for these orbitals and the energy gap, allowing for the prediction of the molecule's reactivity hotspots.

Table 3: Representative FMO Parameters from DFT Calculations (Note: Values are illustrative, based on data for related aromatic acids.) researchgate.net

| Parameter | Typical Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with both electron-donating (methyl) and electron-withdrawing (fluoro, carboxyl) groups can exhibit significant Non-Linear Optical (NLO) properties. These properties are of interest for applications in optoelectronics. DFT calculations can predict NLO behavior by computing the molecular dipole moment (μ) and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value suggests a strong NLO response. The intramolecular charge transfer from the donor to the acceptor parts of the molecule, facilitated by the π-conjugated system of the benzene ring, is the primary origin of NLO properties in such compounds. scispace.comresearchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, quantum chemical calculations are invaluable for mapping out the pathways of chemical reactions. rsc.org For this compound, this could involve studying reactions such as esterification, amidation at the carboxyl group, or nucleophilic aromatic substitution.

By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction mechanism can be constructed. rsc.orgacs.org This allows chemists to understand the feasibility of a reaction, predict which products are likely to form, and design better catalysts or reaction conditions. For instance, DFT could be used to model the step-by-step mechanism of converting the carboxylic acid to an acyl chloride, followed by reaction with an amine, providing insights into the activation barriers for each step.

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics is excellent for studying individual or small groups of molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

For this compound, MD simulations could be employed to study:

Solvation: How the molecule interacts with solvent molecules like water or organic solvents. This can be used to calculate properties like the free energy of solvation.

Aggregation: The tendency of molecules to form dimers or larger aggregates in solution, particularly through hydrogen bonding of the carboxylic acid groups.

Interactions with Biomolecules: If being studied as a potential drug fragment, MD simulations can model how this compound binds to the active site of a target protein, revealing key interactions and conformational changes.

These simulations provide a dynamic picture of the molecule's behavior, offering insights that are complementary to the static, electron-level detail provided by quantum chemical calculations.

Applications in Medicinal Chemistry and Pharmaceutical Research

The unique substitution pattern of this compound makes it a key starting material and intermediate in the synthesis of complex molecules with significant biological activity.

This compound serves as a crucial intermediate in the synthesis of pharmacologically active compounds. alfachemch.com Its structure is particularly useful for creating derivatives that can act as antagonists for metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for various neurological and psychiatric disorders. alfachemch.com The presence of the fluorine atom can enhance the lipophilicity and binding affinity of the final API. ossila.com

The carboxylic acid group provides a reactive handle for straightforward chemical modifications, such as amidation or conversion to an acyl chloride, allowing it to be readily attached to larger molecular scaffolds. ossila.com This facility for integration makes fluorinated benzoic acids like this one a staple in drug discovery and medicinal chemistry for generating libraries of compounds for screening. ossila.combldpharm.com

Derivatives of fluorinated benzoic acids are actively investigated for their potential to combat viral infections, particularly influenza, by inhibiting critical stages of the viral life cycle.

The fusion of the influenza virus envelope with the host cell's endosomal membrane is an essential step for viral entry and replication, making it a prime target for antiviral drugs. mdpi.combohrium.com Derivatives of fluorinated benzoic acids have shown promise in this area. For instance, a structurally related compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been used to cap an oligothiophene-based molecule, resulting in a potent fusion inhibitor of the influenza A virus. ossila.com This derivative demonstrated significant inhibition of the membrane fusion process between the virus and the host cell endosome. ossila.com Another related derivative, 3-Methoxy-5-(trifluoromethyl)benzoic acid, also exhibited inhibitory effects on influenza A virus by blocking membrane fusion.

Table 1: Influenza A Fusion Inhibition by 3-Fluoro-5-substituted Benzoic Acid Derivatives

| Derivative Structure | Inhibitory Activity | Reference |

|---|---|---|

| Oligothiophene capped by 3-fluoro-5-(trifluoromethyl)benzoic acid | Inhibition of 0.22 µM on membrane fusion | ossila.com |

| 3-Methoxy-5-(trifluoromethyl)benzoic acid | Significant reduction in viral replication at 5 µM |

Viral sialidases, also known as neuraminidases (NA), are critical enzymes for the influenza virus. d-nb.infocore.ac.uk They cleave sialic acid residues from host cell and viral surfaces, facilitating the release of newly formed virus particles and preventing their aggregation. d-nb.info Inhibition of this enzyme is a clinically validated strategy for treating influenza. nih.gov

In the search for new classes of sialidase inhibitors, fluoro-benzoic acids have been identified as a scaffold of interest. researchgate.net While many successful inhibitors are transition-state analogues of sialic acid itself, research has expanded to include other chemical structures. nih.gov A study focused on discovering new human sialidase inhibitors identified 4-acetamido-5-acylamido-2-fluoro benzoic acids as a potential starting point for development. researchgate.net Although this specific research targeted human sialidases, the underlying principle of using a substituted benzoic acid core to interact with the enzyme's active site is a relevant strategy in the broader development of sialidase inhibitors, including those for viral targets. nih.gov

The functional groups of this compound allow for its derivatives to be tailored to inhibit specific enzymes involved in disease pathways, such as kinases.

Kinases are a major class of drug targets, and developing selective inhibitors is a key focus of pharmaceutical research. A related compound, 2-fluoro-5-methylbenzoic acid, is used in the synthesis of benzoxazepinones, which are known to be highly potent and selective kinase inhibitors. ossila.com

More specifically, derivatives containing a fluorophenyl moiety have been developed as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. A highly potent, cell-permeable RIP1 kinase inhibitor features a furopyrimidinyl-phenyl urea (B33335) structure containing a 3-fluorophenyl group. sigmaaldrich.com This compound binds to the ATP-binding pocket of RIP1 kinase, effectively blocking its activity and preventing TNFα-induced necroptotic cell death. sigmaaldrich.com The development of such molecules highlights the utility of the fluorinated phenyl scaffold, a core element derivable from starting materials like this compound, in designing highly specific enzyme inhibitors.

Table 2: Activity of a Furopyrimidinyl-Phenyl Urea-Based RIP1 Kinase Inhibitor

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| ADP-Glo Kinase Assay | IC₅₀ | 13 nM | sigmaaldrich.com |

| Competitive Binding Assay | IC₅₀ | 63 nM | sigmaaldrich.com |

| TNFα-induced Necroptosis in U937 cells | EC₅₀ | 250 nM | sigmaaldrich.com |

Inhibitor Development for Specific Biological Targets

Adenylyl Cyclase 1 (AC1) Inhibitors

Adenylyl cyclase type 1 (AC1) has emerged as a significant therapeutic target, particularly for the treatment of chronic pain, due to its critical role in central nervous system signaling pathways related to pain sensitization. Research into selective inhibitors of AC1 has led to the development of various molecular scaffolds, including pyrimidinone derivatives.

In the synthesis of potent and selective AC1 inhibitors, the related isomer 2-fluoro-5-methylbenzoic acid has been utilized as a key building block. This compound is incorporated into a pyrimidinone scaffold, leading to derivatives with significant inhibitory activity against AC1. Structure-activity relationship (SAR) studies on these pyrimidinone analogues have demonstrated that modifications to the benzoic acid moiety can fine-tune both potency and selectivity. For instance, a derivative incorporating the 2-fluoro-5-methylbenzoic acid structure exhibited an inhibitory concentration (IC50) against AC1 of 0.54 μM. These studies aim to optimize the balance between AC1 inhibition and selectivity against other adenylyl cyclase isoforms, such as the closely related AC8, to minimize potential side effects related to learning and memory. The development of these selective inhibitors represents a promising avenue for creating novel analgesics.

| Compound Structure | Starting Material | Target | IC50 Value |

|---|---|---|---|

| Pyrimidinone derivative | 2-Fluoro-5-methylbenzoic acid | Adenylyl Cyclase 1 (AC1) | 0.54 μM |

Sodium-Glucose Transporter 2 (SGLT2) Inhibitors

Sodium-glucose transporter 2 (SGLT2) inhibitors are a class of medications used in the management of type 2 diabetes mellitus. They work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. The development of SGLT2 inhibitors often involves complex molecular scaffolds designed to fit into the glucose-binding site of the transporter.

While direct use of this compound in marketed SGLT2 inhibitors is not documented, its isomer, 3-fluoro-2-methylbenzoic acid , serves as a crucial precursor for the synthesis of diarylmethanes. These diarylmethanes are key building blocks for creating certain SGLT2 inhibitors. The synthesis process typically involves a Friedel-Crafts acylation followed by reduction reactions, highlighting the utility of fluorinated benzoic acids in constructing the core structures of these therapeutic agents. The fluorine substituent in these building blocks can enhance the metabolic stability and binding affinity of the final drug molecule.

Urease Inhibitors (for related benzoic acid derivatives)

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. In medicine, urease inhibitors are of interest for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers. While specific studies on this compound as a urease inhibitor are not prominent, extensive research has been conducted on various other benzoic acid derivatives, demonstrating their potential in this area.

For example, derivatives of 4-hydroxy-3-methoxy benzoic acid (vanillic acid) have been synthesized and shown to exhibit significant urease inhibition activity, with some compounds showing potency comparable to the standard inhibitor thiourea. Similarly, studies on 3,4,5-trihydroxy benzoic acid derivatives and N′-benzylidene-4-tert-butylbenzohydrazides have identified compounds with potent urease inhibitory effects. These findings suggest that the benzoic acid scaffold is a viable starting point for the design of novel urease inhibitors, and the introduction of various substituents, including fluorine and methyl groups, could be a strategy to modulate this activity.

| Benzoic Acid Derivative Class | Example Compound | IC50 Value | Standard (Thiourea) IC50 |

|---|---|---|---|

| 4-hydroxy-3-methoxy benzoic acid derivative | Compound 17 | 30.06 µg/ml | 33.50 µg/ml |

| N′-benzylidene-4-(t-Bu)benzohydrazide | Compound 6 | 13.33 µM | 21.14 µM |

| N′-benzylidene-4-(t-Bu)benzohydrazide | Compound 25 | 13.42 µM | 21.14 µM |

Design of Diagnostic Imaging Agents (e.g., PET Tracers for Glioma Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology to visualize metabolic processes in tumors. The design of PET tracers often involves incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule that is preferentially taken up by tumor cells. Fluorinated compounds are therefore of great interest in the development of new PET tracers.

Despite the suitability of fluorinated benzoic acid scaffolds for developing PET tracers, a review of the available scientific literature did not yield specific studies on the use of this compound or its direct derivatives for the design of PET tracers for glioma imaging. The field of PET tracer development for brain tumors is extensive, with many radiolabeled amino acids and other molecules being investigated, but a direct application of this specific compound has not been documented in the searched sources.

Applications in Materials Science and Engineering

Role as Atomic Layer Deposition (ALD) Inhibitors and Surface Functionalization Agents

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of uniform and conformal layers with atomic-level precision. A key challenge in semiconductor manufacturing is area-selective ALD, where deposition occurs only on specific regions of a substrate. This is often achieved by using inhibitor molecules that form self-assembled monolayers (SAMs) on the non-growth areas, blocking the deposition process.

Benzoic acid and its derivatives have been investigated as effective ALD inhibitors. Studies have shown that fluorinated benzoic acids, such as 4-trifluoromethyl benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, can form SAMs on surfaces like cobalt and effectively block the ALD of materials like zinc oxide. The research indicates that the fluorinated SAMs are superior ALD inhibitors compared to non-fluorinated benzoic acid. This enhanced inhibitory effect is attributed not just to increased hydrophobicity from the fluorine atoms, but more importantly to the coordination chemistry of the carboxylate group with the surface. This demonstrates the potential of fluorinated benzoic acids, including this compound, to be used as surface functionalization agents to control material growth at the nanoscale, which is crucial for the fabrication of advanced electronic devices.

Development of Liquid Crystalline Materials

The molecular architecture of this compound serves as a foundational component for the synthesis of advanced liquid crystalline materials. The incorporation of fluorine atoms is a well-established strategy in the design of liquid crystals (LCs), as it can significantly alter key physical properties such as dielectric anisotropy, viscosity, and mesophase stability. wikipedia.orgresearchgate.net The presence of both a fluorine atom and a methyl group on the benzoic acid core allows for fine-tuning of intermolecular interactions, which are critical for controlling the formation and temperature range of liquid crystal phases.

A patent for cyclobutenedione derivatives notes that compounds synthesized from a this compound precursor may exhibit a mesomorphic state, or liquid crystal phase, under suitable conditions. google.com The initial step in utilizing this compound for more complex structures often involves its conversion to the more reactive acyl chloride. This is achieved by reacting the this compound with an agent like oxalyl chloride in the presence of a catalyst such as dimethylformamide. google.com This acyl chloride can then be reacted with various phenolic or cyclohexylphenyl compounds to create the final ester-based liquid crystal molecules. wikipedia.org

Table 1: Properties of Related Fluorinated Benzoic Acid Derivatives Used in Liquid Crystal Synthesis

| Compound Name | CAS Number | Molecular Formula | Application/Property | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-methylbenzoic acid 4-(trans-4-propylcyclohexyl)phenyl ester | Not specified in source | C23H27FO2 | Component of a liquid crystal with a high clearing point (269 °C). | wikipedia.org |

Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface, offering a powerful method for tailoring surface properties with nanoscale precision. ossila.comdiva-portal.org Benzoic acid and its derivatives are a well-established class of molecules for forming SAMs, utilizing the carboxylic acid headgroup to anchor onto various metal oxide surfaces. ossila.comnih.gov This makes this compound a candidate for the fabrication of functionalized surfaces.

The process of forming a SAM typically involves immersing a clean substrate into a dilute solution of the molecule, such as this compound, for a period to allow for adsorption and organization. diva-portal.org The carboxylic acid group would chemisorb onto the substrate, while the fluoromethylphenyl part would form the outer surface of the monolayer. The final properties of the surface are dictated by these exposed functional groups.

While specific research detailing the fabrication of SAMs from this compound is limited, the effects of its functional groups can be inferred from studies on analogous systems. The inclusion of fluorine atoms in the monolayer is known to significantly lower the surface energy, resulting in surfaces that are both hydrophobic and lipophobic. diva-portal.org The methyl group would influence the packing density and orientation of the molecules within the monolayer due to steric effects. This ability to precisely control surface energy and molecular packing is critical for applications ranging from directing cell adhesion on biomedical implants to creating passivating layers in organic electronic devices. ossila.comnih.gov For example, fluorinated benzoic acids have been investigated as SAMs to act as inhibitors in area-selective atomic layer deposition (ALD), a key process in semiconductor manufacturing.

Table 2: Examples of Related Benzoic Acid Derivatives Used in Self-Assembled Monolayers

| Compound Name | Anchoring Group | Substrate/Application | Key Finding | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Carboxylic Acid | Cobalt for ALD inhibition | Fluorinated SAMs are effective ALD inhibitors due to their coordination chemistry. | google.com |

| MPA-2FBT-BA (a complex molecule with a benzoic acid anchor) | Carboxylic Acid | Perovskite layer for solar cells | Fluorination enhances hydrophobicity and interaction with the perovskite layer. | researchgate.net |

Conclusion

3-Fluoro-5-methylbenzoic acid represents a key example of how the strategic combination of a fluorinated substituent and a benzoic acid scaffold can lead to a molecule with significant potential in chemical synthesis. Its utility as a building block for more complex structures, driven by the unique electronic properties conferred by the fluorine atom, ensures its continued relevance in the fields of medicinal chemistry, agrochemical research, and materials science. Further investigation into the synthesis and application of this and related compounds will undoubtedly open new avenues for the development of novel and improved chemical entities.

Future Directions and Emerging Research Avenues for 3 Fluoro 5 Methylbenzoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a critical aspect of modern chemical research. Future efforts in the synthesis of 3-Fluoro-5-methylbenzoic acid and its derivatives are expected to focus on novel and sustainable methodologies that offer improvements in terms of yield, selectivity, and environmental impact over classical approaches.

One promising area is the advancement of late-stage fluorination techniques. Traditional methods for introducing fluorine often involve harsh reagents and multiple steps. The development of novel catalytic systems, for instance, using transition metals or organocatalysts, could enable the direct and selective C-H fluorination of a 3-methylbenzoic acid precursor. This would represent a more atom-economical and streamlined approach.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. For this compound, this could involve the use of greener solvents (e.g., ionic liquids or supercritical fluids), energy-efficient reaction conditions (e.g., microwave or flow chemistry), and the utilization of biocatalytic methods. tandfonline.com Enzymes, for example, could be engineered to perform highly selective fluorination or other transformations on the benzoic acid scaffold under mild, aqueous conditions.

| Synthetic Methodology | Key Advantages | Potential Challenges |

| Late-Stage C-H Fluorination | Atom economy, reduced step count | Regioselectivity, catalyst stability |

| Flow Chemistry | Improved safety, scalability, precise control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme stability and availability |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Scale-up limitations, potential for hot spots |

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with optimized properties. For this compound, advanced computational approaches can guide the synthesis of derivatives with finely tuned electronic, steric, and pharmacokinetic profiles.

In silico techniques such as quantum mechanics (QM) calculations can be employed to predict how modifications to the this compound scaffold will influence its reactivity and intermolecular interactions. For instance, QM can help in understanding the impact of additional substituents on the acidity of the carboxylic group or the electrostatic potential of the aromatic ring, which are crucial for target binding.

Molecular docking and dynamics simulations will be instrumental in designing derivatives that can effectively bind to specific biological targets. nih.gov By creating a virtual library of this compound analogs and simulating their interactions with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This approach not only accelerates the discovery process but also reduces the reliance on costly and time-consuming high-throughput screening.

| Computational Tool | Application in Derivative Design | Predicted Outcome |

| Quantum Mechanics (QM) | Calculation of electronic properties | Tuning of pKa, dipole moment, and reactivity |

| Molecular Docking | Prediction of binding mode and affinity | Identification of potent inhibitors/antagonists |

| Molecular Dynamics (MD) | Simulation of protein-ligand stability | Assessment of binding free energy and conformational changes |

| Pharmacophore Modeling | Identification of key interaction features | Design of novel scaffolds with similar binding properties |

Discovery of New Biological Applications beyond Current Scope

While the existing applications of fluorinated benzoic acids are primarily in medicinal chemistry, future research is likely to uncover novel biological roles for this compound and its derivatives. The unique substitution pattern of this molecule may lead to interactions with biological targets that have not yet been explored for this class of compounds.

High-throughput screening of this compound and a library of its derivatives against a diverse panel of biological targets could reveal unexpected activities. This could include enzymes, receptors, ion channels, and protein-protein interactions implicated in a wide range of diseases, from cancer and infectious diseases to neurodegenerative and metabolic disorders.

Furthermore, the field of chemical biology offers exciting opportunities for utilizing this compound as a tool to probe biological systems. For example, derivatives could be designed as chemical probes to selectively label and study the function of specific proteins. The fluorine atom can also serve as a useful reporter for ¹⁹F NMR studies, allowing for the investigation of ligand binding and conformational changes in a biological environment.

| Potential Therapeutic Area | Exemplary Biological Target | Rationale for Exploration |

| Oncology | Kinases, histone deacetylases (HDACs) | Fluorinated compounds often exhibit potent enzyme inhibitory activity. |

| Infectious Diseases | Bacterial or viral enzymes | The unique structure may inhibit essential microbial pathways. |

| Neurodegenerative Diseases | Beta-secretase (BACE1), monoamine oxidase (MAO) | Lipophilicity imparted by fluorine can aid in blood-brain barrier penetration. |

| Inflammatory Diseases | Cyclooxygenase (COX), lipoxygenase (LOX) | Benzoic acid derivatives are known to possess anti-inflammatory properties. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is poised to revolutionize the process of drug discovery and materials science. For this compound, these technologies can be leveraged to accelerate nearly every aspect of its research and development.

AI algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives, potentially leading to higher yields and purity. ML models can also be used to predict a wide range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for virtual derivatives, allowing for the in silico screening of vast chemical spaces to identify candidates with desirable drug-like properties.

Moreover, generative AI models can be employed for the de novo design of novel molecules based on the this compound scaffold. By providing the model with a set of desired properties, it can generate new chemical structures that are predicted to be active against a specific biological target and possess favorable pharmacokinetic profiles. This approach has the potential to dramatically reduce the time and cost associated with the initial stages of drug discovery.

| AI/ML Application | Specific Task for this compound | Anticipated Benefit |

| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes | Accelerating synthesis planning and reducing experimental effort |

| QSAR Modeling | Predicting biological activity from chemical structure | Prioritizing the synthesis of the most promising derivatives |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles | Reducing late-stage attrition of drug candidates |

| De Novo Molecular Design | Generating novel derivatives with desired properties | Expanding the chemical space and discovering novel intellectual property |

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-5-methylbenzoic acid, and how do reaction conditions influence yield?

The synthesis of fluorinated benzoic acids often involves halogenation or functional group interconversion. For this compound, a plausible route is the directed ortho-metalation (DoM) strategy using a methyl-substituted benzene precursor. For example, starting from 3-methylbenzoic acid, fluorination can be achieved via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled temperature (0–25°C) . Reaction optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and stoichiometry to minimize side reactions (e.g., over-fluorination). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can researchers verify the purity and structural integrity of this compound?

Characterization should include:

- NMR Spectroscopy : H NMR (DMSO-d6) to confirm fluorine-induced deshielding (δ ~7.5–8.5 ppm for aromatic protons) and methyl group integration (δ ~2.3 ppm). F NMR (CFCl3 reference) should show a singlet near δ -110 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS to confirm molecular ion [M-H]⁻ at m/z 168.1 .

- Melting Point : Compare observed mp (literature data pending) with analogs like 3-fluorobenzoic acid (mp 122–124°C) .

Q. What safety protocols are essential when handling this compound?

As a fluorinated aromatic acid, it may irritate skin, eyes, and respiratory systems. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store separately from strong oxidizers (e.g., peroxides) and bases to avoid exothermic reactions. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

Regioselective reactions require directing-group strategies. The carboxylic acid group can act as a meta-director, enabling electrophilic substitution at the 5-position (already occupied by methyl). To modify the 2- or 4-positions, protect the acid as a methyl ester, then perform nitration or sulfonation. Deprotection with LiOH/THF regenerates the acid . Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and Fukui indices .

Q. What experimental approaches resolve contradictions in solubility data for fluorinated benzoic acids?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from substituent effects. For this compound, systematic solubility testing in graded solvent systems (water, ethanol, DCM) at 25°C is recommended. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. The methyl group enhances lipophilicity, likely reducing water solubility compared to 3-fluorobenzoic acid (which is highly water-soluble due to smaller substituents) .

Q. How can this compound serve as a precursor in medicinal chemistry?

Its structure is amenable to derivatization for drug discovery:

- Esterification : Convert to methyl esters for improved membrane permeability in biological assays.

- Amide Formation : Couple with amines via EDC/HOBt to create potential enzyme inhibitors (e.g., targeting cyclooxygenase) .

- Metal Complexation : Explore coordination with transition metals (e.g., Cu²⁺) for antimicrobial activity studies .

Q. What computational methods predict the acid dissociation constant (pKa) of this compound?

Use quantum mechanical software (e.g., Gaussian, Spartan) to calculate pKa via thermodynamic cycles. Compare with experimental values derived from potentiometric titration (in 0.1 M KCl, 25°C). Substituent effects: The electron-withdrawing fluoro group lowers pKa (increases acidity), while the methyl group (electron-donating) counteracts this effect. Predicted pKa ≈ 2.8–3.2 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for fluorinated benzoic acid derivatives?

Variations in mp data often stem from impurities or polymorphic forms. For this compound:

- Recrystallize from multiple solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs.

- Perform DSC (differential scanning calorimetry) to detect phase transitions.

- Cross-reference with structurally similar compounds (e.g., 3-fluoro-4-methylbenzoic acid, mp 169–171°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |